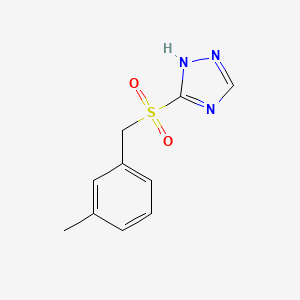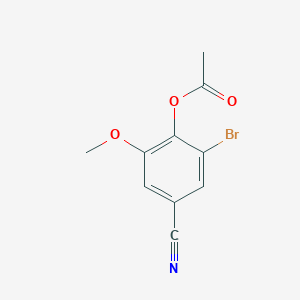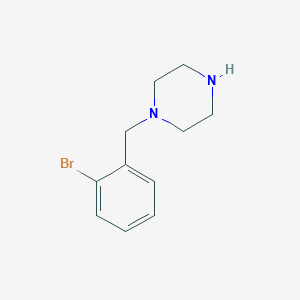
1-(2-Bromobenzyl)piperazine
Descripción general
Descripción
1-(2-Bromobenzyl)piperazine (BBP) is an organic compound that is used in a variety of scientific research applications. It is a colorless, water-soluble crystalline solid that can be synthesized from readily available starting materials. BBP is a versatile compound that can be used as a reagent, a catalyst, and a ligand in a variety of chemical and biochemical applications. It has been used in the synthesis of pharmaceuticals, in the investigation of receptor-ligand interactions, and in the study of enzyme inhibition. BBP also has potential applications in the fields of biochemistry, pharmacology, and biotechnology.
Aplicaciones Científicas De Investigación
Antiplatelet Aggregation Activity
1-(2-Bromobenzyl)piperazine derivatives have been explored for their potential in inhibiting platelet aggregation. Research by Youssef et al. (2011) synthesized novel compounds containing this structure and evaluated their antiplatelet aggregating properties. The study discovered specific compounds within this group demonstrating significant activity in this area, suggesting potential therapeutic applications in conditions where platelet aggregation is a concern (Youssef et al., 2011).
Antimicrobial Agents
Compounds derived from this compound have also been investigated for their antimicrobial properties. Jadhav et al. (2017) synthesized a series of novel compounds from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid bearing piperazine carboxamides and found moderate to good activities against various bacterial and fungal strains, indicating potential use in antimicrobial therapies (Jadhav et al., 2017).
Cardiotropic Activity
Research has also been conducted on the cardiotropic activity of compounds related to this compound. Mokrov et al. (2019) synthesized new 1-(methoxybenzyl)-4-{2-[(methoxybenzyl)amino]ethyl}piperazines and analyzed their effect on cardiac arrhythmia models. They identified compounds with statistically significant antiarrhythmic activity, indicating potential applications in cardiac therapeutic interventions (Mokrov et al., 2019).
Biological Activity Evaluation
A study by Chen et al. (2021) focused on synthesizing and evaluating the biological activity of a compound closely related to this compound. The study involved structural analysis and biological evaluation, including in vitro and in vivo testing, suggesting a broad spectrum of possible biological applications for these compounds (Chen et al., 2021).
Antibacterial Activities
Shroff et al. (2022) explored the antibacterial properties of 1,4-Disubstituted piperazines, which include structures similar to this compound. They investigated the effects of these compounds against resistant strains of bacteria, contributing to the growing body of research on new antibacterial agents in the fight against drug-resistant pathogens (Shroff et al., 2022).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Piperazine ranks as the third most common nitrogen heterocycle in drug discovery, and it is the key component of several blockbuster drugs, such as Imatinib (also marketed as Gleevec) or Sildenafil, sold as Viagra . Despite its wide use in medicinal chemistry, the structural diversity of piperazines is limited, with about 80% of piperazine-containing drugs containing substituents only at the nitrogen positions . Recently, major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring .
Propiedades
IUPAC Name |
1-[(2-bromophenyl)methyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2/c12-11-4-2-1-3-10(11)9-14-7-5-13-6-8-14/h1-4,13H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVHSZKUVDNZYDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70354148 | |
| Record name | 1-(2-bromobenzyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70354148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
298705-59-6 | |
| Record name | 1-(2-bromobenzyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70354148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 298705-59-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


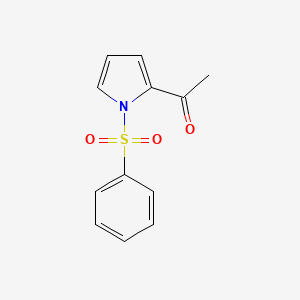
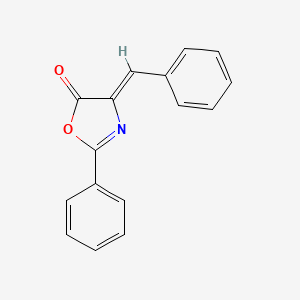
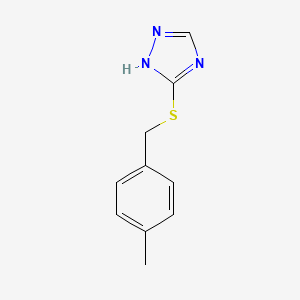
![6-Chloroimidazo[2,1-b]thiazole](/img/structure/B1269241.png)
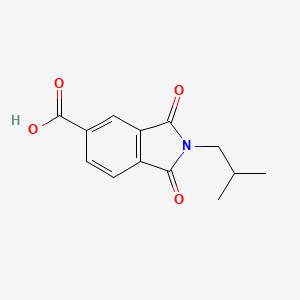
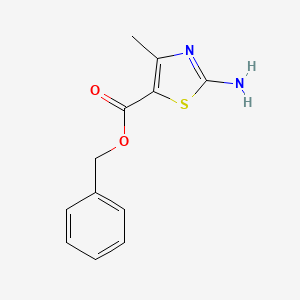
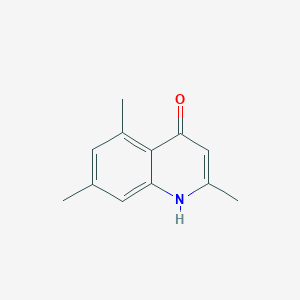
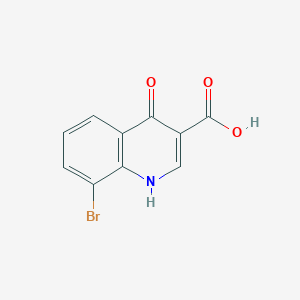
![4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1269254.png)
![4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde](/img/structure/B1269258.png)
![2-[(2-Fluorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1269261.png)
